4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone
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Overview
Description
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone is a compound that features a pyrrolidinone ring with a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone typically involves the protection of amino groups using Boc protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, bases like NEt3 or pyridine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone involves the protection of amino groups, which prevents them from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)butyl bromide: Another Boc-protected compound used in similar applications.
tert-Butyl N-(4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements.
Uniqueness
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone is unique due to its specific structure, which combines a pyrrolidinone ring with Boc-protected amino groups. This combination provides stability and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C19H35N3O5 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-N-[(5-oxopyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C19H35N3O5/c1-18(2,3)26-16(24)20-9-7-8-10-22(17(25)27-19(4,5)6)13-14-11-15(23)21-12-14/h14H,7-13H2,1-6H3,(H,20,24)(H,21,23) |
InChI Key |
PSWKNBSKLQHDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(CC1CC(=O)NC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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